molecular formula C10H10ClN3 B2859707 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline CAS No. 660405-04-9

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B2859707
CAS No.: 660405-04-9
M. Wt: 207.66
InChI Key: KWRNCEDVXKEPDS-UHFFFAOYSA-N
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Description

3-Chloro-N-(1H-imidazol-2-ylmethyl)aniline (CID 61557665) is a substituted aniline derivative with a molecular formula of C₁₀H₁₀ClN₃ . Its structure consists of a 3-chloroaniline moiety linked via a methylene (-CH₂-) group to the 2-position of an imidazole ring. Key spectral data for this compound include:

  • SMILES: C1=CC(=CC(=C1)Cl)NCC2=NC=CN2
  • Collision Cross Section (CCS): Predicted CCS values for adducts such as [M+H]⁺ (143.0 Ų) and [M+Na]⁺ (156.6 Ų) suggest moderate molecular compactness .

This compound is of interest in medicinal chemistry due to its structural similarity to antifungal agents like miconazole and ketoconazole, which contain imidazole and substituted aniline motifs .

Properties

IUPAC Name

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRNCEDVXKEPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660405-04-9
Record name 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline
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Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a fundamental building block in synthesizing more complex molecules. Specifically, it is used in carbon-carbon and carbon-heteroatom bond-forming reactions, which are essential in synthetic organic chemistry .
  • Biology: The compound is investigated as a potential ligand in biochemical assays.
  • Medicine: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: It is utilized in developing advanced materials and as an intermediate in the production of pharmaceuticals.

Antimicrobial Activity

3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. Preliminary studies have shown the following efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Escherichia coli20014
Pseudomonas aeruginosa50010

These findings suggest its potential as a lead for developing new antimicrobial agents.

Anticancer Efficacy

Research has assessed the effect of 3-chloro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline on MCF-7 cells, revealing that treatment with concentrations ranging from 1 to 100 µM resulted in significant apoptosis. Further research indicated that the compound's interaction with specific receptors or enzymes could modulate critical signaling pathways involved in cancer progression. Given its dual activity against cancer cells and bacteria, further exploration into its therapeutic applications is warranted, particularly in developing combination therapies for resistant strains or synergistic effects in oncology.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The chlorine atom and the aniline moiety can also participate in various interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Substituents on Aniline Imidazole Modification Key Structural Feature Reference
3-Chloro-N-(1H-imidazol-2-ylmethyl)aniline C₁₀H₁₀ClN₃ 3-Cl Methylene linker (-CH₂-) Flexible spacer between rings
5-Chloro-2-(1H-imidazol-1-yl)aniline C₉H₈ClN₃ 5-Cl Direct imidazole attachment (C-2) No spacer; fused structure
3-(1-Butyl-1H-imidazol-2-yl)aniline C₁₃H₁₇N₃ None Butyl group at imidazole N-1 Hydrophobic alkyl chain modification
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine C₁₇H₁₅ClN₂ 4-Cl (benzyl) Methylene linker and benzyl group Enhanced lipophilicity
3-Chloro-N-(2,2,2-trifluoroethyl)aniline C₈H₇ClF₃N 3-Cl Trifluoroethyl group (-CF₃CH₂-) Electron-withdrawing substituent

Key Observations :

  • Spacer Flexibility : The methylene linker in this compound enhances conformational flexibility compared to fused imidazole-aniline systems (e.g., 5-chloro-2-(1H-imidazol-1-yl)aniline) .
  • Substituent Effects : Alkyl chains (e.g., butyl in ) increase hydrophobicity, while electron-withdrawing groups (e.g., -CF₃ in ) may alter electronic properties and reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Predicted) Reference
This compound 207.66 Not reported Not reported Moderate (polar aprotic solvents)
5-Chloro-2-(1H-imidazol-1-yl)aniline 193.63 Not reported Not reported Low (DMSO, DMF)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine 291.78 271–272 (dec.) Not reported Low (DMSO)
3-Chloro-N-(2,2,2-trifluoroethyl)aniline 209.60 Not reported Not reported High (organic solvents)

Key Observations :

  • Thermal Stability : Benzo-fused derivatives (e.g., ) exhibit higher thermal stability (decomposition at 271–272°C) due to aromatic rigidity.
  • Solubility : Trifluoroethyl-substituted analogues (e.g., ) likely have better solubility in organic solvents due to reduced polarity.

Key Observations :

  • Antifungal Activity : The methylene-linked imidazole-aniline scaffold (e.g., ) shows promise for antifungal applications, likely via cytochrome P450 inhibition (similar to ketoconazole).
  • Metal Coordination : Compounds like 5-chloro-2-(1H-imidazol-1-yl)aniline may act as ligands for transition metals (e.g., Ni²⁺, Cu²⁺) in catalytic or medicinal complexes .

Biological Activity

3-chloro-N-(1H-imidazol-2-ylmethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure, featuring a chloro group and an imidazole moiety, suggests various interactions with biological targets, making it a candidate for further research into its therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 660405-04-9
  • Molecular Formula : C10H10ClN3
  • Molecular Weight : 219.66 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including anticancer, antiviral, and antibacterial properties. Below is a summary of findings from recent studies.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant inhibition of tumor growth in various cancer models:

CompoundCell Line TestedIC50 (μM)Effectiveness
Compound AA375 (melanoma)1.6 - 8.0High
Compound BMCF-7 (breast)<5.0Moderate
Compound CPC-3 (prostate)0.29 - 1.48High

In a study involving a murine melanoma xenograft model, compounds related to this structure inhibited tumor growth by up to 73.9% without significant weight loss in subjects .

Antiviral Activity

The imidazole ring present in the compound has been associated with antiviral properties. Research indicates that certain imidazole derivatives can inhibit viral replication effectively against various strains:

Virus TypeInhibition Concentration (mg/mL)Efficacy
Influenza2Moderate
Hepatitis C Virus0.23 - 0.26High
Cytomegalovirus<5Moderate

These results suggest that the compound could potentially serve as a therapeutic agent against viral infections .

Antibacterial Activity

Investigations into the antibacterial properties of imidazole derivatives have revealed promising results. For example, studies have shown that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus16
Escherichia coli32

The presence of the chloro group in the structure may enhance its interaction with bacterial cell membranes, leading to increased potency .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Interaction : It could act on specific receptors in cancer cells or viruses, altering their function and leading to reduced viability.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

Case Studies

  • Study on Anticancer Properties : A study assessed the efficacy of various imidazole derivatives on human melanoma cell lines, revealing that modifications at specific positions on the imidazole ring significantly impacted their IC50 values.
  • Antiviral Screening : A comprehensive screening of imidazole derivatives against HCV demonstrated that modifications could enhance their antiviral efficacy, suggesting a structure-activity relationship that warrants further exploration.

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